6-Ethoxyquinazolin-4-amine
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Overview
Description
6-Ethoxyquinazolin-4-amine is a quinazoline derivative with the molecular formula C10H11N3O. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties
Preparation Methods
The synthesis of 6-Ethoxyquinazolin-4-amine typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, often using aniline and ethyl glyoxalate as substrates.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-catalyzed reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline core.
Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance reaction rates and yields.
Phase-transfer catalysis: This involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable processes and environmentally friendly conditions .
Chemical Reactions Analysis
6-Ethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Substitution: This reaction replaces one functional group with another, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethylformamide, and catalysts like palladium or copper . Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
6-Ethoxyquinazolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the chaperone domain of heat shock protein 90, which plays a role in protein folding and stability . This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells . Additionally, it may interact with other molecular targets involved in cell signaling and metabolism .
Comparison with Similar Compounds
6-Ethoxyquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
6-Amino-3(H)-quinazolin-4-one: Known for its antimicrobial activity.
6-Nitro-3(H)-quinazolin-4-one: Exhibits significant antibacterial properties.
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
Erlotinib and Gefitinib: Used in the treatment of lung and pancreatic cancers.
The uniqueness of this compound lies in its specific functional groups and their influence on its biological activity. Its ethoxy group may enhance its solubility and bioavailability compared to other quinazoline derivatives .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-ethoxyquinazolin-4-amine |
InChI |
InChI=1S/C10H11N3O/c1-2-14-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3,(H2,11,12,13) |
InChI Key |
LHTIJOIHDDMPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=CN=C2N |
Origin of Product |
United States |
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